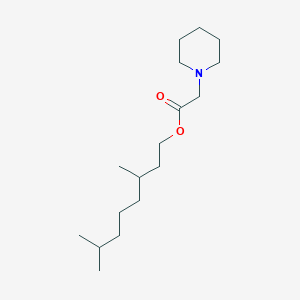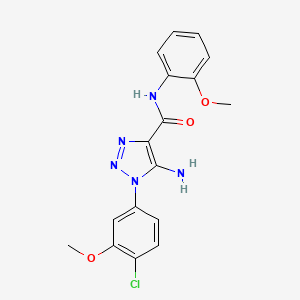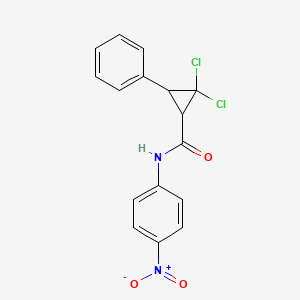![molecular formula C18H18N2O4S B5223467 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid CAS No. 433688-03-0](/img/structure/B5223467.png)
2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid, also known as PAC-1, is a small molecule that has been studied for its potential use in cancer treatment. It was first identified as a potent inducer of apoptosis in cancer cells in 2008, and since then, it has been the subject of numerous studies exploring its mechanism of action and therapeutic potential.
作用機序
The mechanism of action of 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid is not fully understood, but it is thought to involve the activation of procaspase-3, a protein that plays a key role in the apoptotic pathway. 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to bind to procaspase-3 and induce its activation, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to have a variety of biochemical and physiological effects in cancer cells. It induces the activation of procaspase-3, leading to apoptosis, and has been shown to sensitize cancer cells to radiation therapy. Additionally, 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer treatment.
実験室実験の利点と制限
One advantage of using 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid in lab experiments is that it has been shown to be effective in inducing apoptosis in a variety of cancer cell lines, including those that are resistant to traditional chemotherapy drugs. Additionally, 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.
One limitation of using 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer treatment. Additionally, more research is needed to determine the optimal dosage and delivery method for 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid.
将来の方向性
There are several future directions for research on 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid. One area of focus is the development of more potent and selective analogs of 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid that can be used in cancer treatment. Additionally, more research is needed to determine the optimal dosage and delivery method for 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid. Finally, studies are needed to determine the potential of 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid in combination with other cancer treatments, such as immunotherapy and targeted therapy.
合成法
The synthesis of 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid involves several steps, including the reaction of 4-propoxybenzoyl chloride with thiourea to form 4-propoxybenzoylthiourea, which is then reacted with 2-aminobenzoic acid to form 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid. The process has been optimized over time to increase yields and purity.
科学的研究の応用
2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has been studied extensively for its potential use in cancer treatment. It has been shown to induce apoptosis in a variety of cancer cell lines, including those that are resistant to traditional chemotherapy drugs. Additionally, 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
2-[(4-propoxybenzoyl)carbamothioylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-2-11-24-13-9-7-12(8-10-13)16(21)20-18(25)19-15-6-4-3-5-14(15)17(22)23/h3-10H,2,11H2,1H3,(H,22,23)(H2,19,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIXPNZNWRTAOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367818 |
Source


|
| Record name | STK108335 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
433688-03-0 |
Source


|
| Record name | STK108335 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B5223397.png)


![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-(4-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5223419.png)



![1,3-bis(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B5223448.png)


![N-(3'-chloro-3-biphenylyl)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxamide](/img/structure/B5223478.png)
![2-{[5-(3-methylphenoxy)pentyl]amino}ethanol](/img/structure/B5223495.png)